Dopamine Transporter (DAT) Inhibitory Potency: Normorphan Analog 8c Matches Cocaine IC₅₀ (452 nM vs. 459 nM) Despite a Distinct Bridged Core
In a direct head-to-head comparison, the normorphan-based DAT inhibitor 8c—a 2,3-disubstituted 6-azabicyclo[3.2.1]octane bearing a p-chloro substituent at the β-aryl group—exhibited an IC₅₀ of 452 nM for dopamine reuptake inhibition, a potency essentially equivalent to that of cocaine (IC₅₀ = 459 nM), which contains the 8-azabicyclo[3.2.1]octane (tropane) core [1]. This demonstrates that the 6-aza isomer can serve as a functionally equipotent replacement for the tropane scaffold while establishing an entirely novel chemotype for DAT inhibitor design.
| Evidence Dimension | Dopamine reuptake inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 452 nM (normorphan analog 8c, containing 6-azabicyclo[3.2.1]octane core) |
| Comparator Or Baseline | 459 nM (cocaine, containing 8-azabicyclo[3.2.1]octane core) |
| Quantified Difference | 1.5% difference (not statistically significant; equipotent) |
| Conditions | In vitro dopamine reuptake inhibition assay at the human dopamine transporter; compound 8c: trans-amine series, p-chloro-β-aryl substitution |
Why This Matters
Procurement of the 6-azabicyclo[3.2.1]octane scaffold enables access to a novel DAT inhibitor chemotype with tropane-equivalent potency but distinct intellectual property space and potentially divergent selectivity and pharmacokinetic profiles.
- [1] Quirante, J.; Vila, X.; Bonjoch, J.; Kozikowski, A. P.; Johnson, K. M. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg. Med. Chem. 2004, 12 (6), 1383–1391. View Source
